7-Chloro-2-methyl-1-heptene

描述

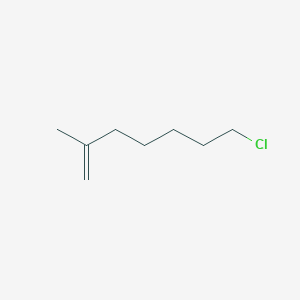

7-Chloro-2-methyl-1-heptene is an organic compound with the molecular formula C8H15Cl It is a chlorinated hydrocarbon characterized by the presence of a chlorine atom attached to the seventh carbon of a heptene chain, which also contains a methyl group on the second carbon

准备方法

Synthetic Routes and Reaction Conditions

7-Chloro-2-methyl-1-heptene can be synthesized through several methods, including:

Free Radical Halogenation: This method involves the halogenation of 2-methyl-1-heptene using chlorine in the presence of light to initiate the free radical reaction. The reaction proceeds as follows[ \text{C}{16} + \text{Cl}_2 \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HCl} ]

Allylic Halogenation: This method involves the halogenation of 2-methyl-1-heptene at the allylic position using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows[ \text{C}{16} + \text{NBS} \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HBr} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes using chlorine gas and appropriate catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-halogenation and to ensure the selective formation of the desired product.

化学反应分析

Types of Reactions

7-Chloro-2-methyl-1-heptene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Addition Reactions: The double bond in the heptene chain can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). These reactions typically occur under basic conditions.

Addition Reactions: Common reagents include bromine (Br2), hydrogen chloride (HCl), and other electrophiles. These reactions typically occur under mild conditions.

Oxidation Reactions: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents. These reactions typically occur under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and ethers.

Addition Reactions: Products include dihalides, haloalkanes, and other addition products.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

科学研究应用

Chemistry

7-Chloro-2-methyl-1-heptene serves as a valuable starting material for synthesizing more complex organic compounds. Its reactivity allows it to function as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

In biological research, this compound is utilized to study the effects of chlorinated hydrocarbons on biological systems. Its structure enables it to act as a probe for investigating interactions with biological molecules, potentially influencing cellular pathways and molecular targets. Although specific biological effects are not extensively documented, its reactivity suggests possible interactions that warrant further exploration.

Medicine

The compound plays a role in pharmaceutical development as an intermediate in synthesizing biologically active compounds. Its unique structure may contribute to the efficacy of certain drugs by enhancing their reactivity and interaction with biological targets.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and agrochemicals. Its versatility makes it suitable for various industrial processes aimed at developing new materials and products.

Case Study 1: Synthesis of Complex Organic Compounds

Research has demonstrated that this compound can be effectively used as a precursor for synthesizing complex organic molecules. For instance, studies have shown successful reactions involving this compound that lead to the formation of novel chemical entities with potential applications in drug discovery.

Case Study 2: Biological Interaction Studies

A study investigated the interactions between this compound and various biological molecules. The results indicated that this compound could influence certain cellular pathways, suggesting its potential use in understanding the biological impacts of chlorinated hydrocarbons.

作用机制

The mechanism of action of 7-Chloro-2-methyl-1-heptene involves its interaction with various molecular targets and pathways. The chlorine atom and the double bond in the heptene chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the double bond can participate in electrophilic addition reactions, leading to the formation of various addition products.

相似化合物的比较

Similar Compounds

7-Bromo-2-methyl-1-heptene: Similar in structure but contains a bromine atom instead of chlorine.

7-Iodo-2-methyl-1-heptene: Similar in structure but contains an iodine atom instead of chlorine.

2-Methyl-1-heptene: Lacks the halogen atom but has a similar carbon skeleton.

Uniqueness

7-Chloro-2-methyl-1-heptene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs. Additionally, the presence of the double bond allows for various addition reactions, making it a versatile compound in organic synthesis.

生物活性

7-Chloro-2-methyl-1-heptene is a chlorinated alkene notable for its unique structural features and biological activity. This compound, with the molecular formula CHCl, is characterized by a chlorine atom attached to the heptene chain, which significantly influences its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in research and medicine, and relevant studies.

The presence of a chlorine atom in this compound enhances its reactivity compared to non-chlorinated analogs. The compound can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, allowing for the formation of diverse products.

- Electrophilic Addition Reactions : The double bond in the heptene chain can engage in electrophilic addition, leading to various addition products.

These reactivity patterns make this compound a valuable probe for studying interactions with biological molecules.

Toxicological Studies

Research indicates that chlorinated hydrocarbons, including this compound, may exhibit cytotoxic effects. A study involving Fischer 344/N rats showed that administration of chlorinated compounds led to significant health issues, including increased incidences of neoplasms in various tissues. Specifically, the study reported dose-related increases in forestomach neoplasms among treated rats .

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxicity of compounds similar to this compound. These studies typically utilize various mammalian cell lines to assess:

- Cell Viability : Techniques such as the MTT assay are commonly used to measure cell viability post-treatment.

- Mechanisms of Cell Death : Apoptosis and necrosis assays help elucidate whether cell death occurs through programmed pathways or necrotic processes .

Case Study: Cytotoxicity Evaluation

A study conducted on a series of chlorinated alkenes, including this compound, demonstrated that these compounds could induce cytotoxicity in cultured mammalian cells. The results indicated that higher concentrations led to a significant decrease in cell viability across multiple cell lines. The study highlighted the importance of selecting appropriate cell lines for toxicity assessments to accurately reflect potential human responses .

Comparative Analysis

属性

IUPAC Name |

7-chloro-2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVTNOWFXTSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571361 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191488-26-3 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。